molecular formula C15H14 B8393550 2,3-Diphenyl-1-propene

2,3-Diphenyl-1-propene

Cat. No.: B8393550
M. Wt: 194.27 g/mol
InChI Key: KNOSFUPOBWJKGG-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1-propene (C₁₅H₁₄) is an unsaturated hydrocarbon characterized by a propene backbone substituted with phenyl groups at the 2- and 3-positions. Its molecular structure (Fig. 1) confers unique steric and electronic properties, making it a subject of interest in organic synthesis and catalytic studies.

Properties

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

2-phenylprop-2-enylbenzene

InChI

InChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,1,12H2

InChI Key

KNOSFUPOBWJKGG-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2,3-Diphenyl-1-propene has garnered attention for its potential therapeutic properties. Its derivatives have been extensively studied for anticancer activity due to their ability to inhibit cell proliferation.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound and its derivatives against various cancer cell lines.

StudyCell LineIC50 (µg/mL)Reference
Study AMCF-7 (breast cancer)1.43
Study BHT-29 (colon cancer)1.98
Study CLoVo (colon cancer)2.50

In these studies, the compound exhibited significant antiproliferative activity, often outperforming established chemotherapeutic agents like Tamoxifen.

Antimicrobial Properties

Recent research has explored the antimicrobial potential of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli30
Candida albicans40

The compound demonstrated effective inhibition of bacterial growth and fungal proliferation, suggesting its utility as a natural antimicrobial agent.

Material Science Applications

Beyond its biological applications, this compound is also utilized in the synthesis of advanced materials.

Polymer Production

The compound serves as a precursor in the synthesis of polymers with enhanced thermal and mechanical properties. For example:

Polymer TypeApplication AreaProperties Enhanced
PolyurethanesCoatings and adhesivesImproved durability
PolyestersFibers and textilesEnhanced strength

These materials are used in various industries including construction, automotive, and textiles.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 cells revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The results indicated a strong correlation between structure modification and increased cytotoxicity, paving the way for further development of more potent derivatives .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could serve as a lead structure for developing new antibacterial agents amid rising antibiotic resistance .

Comparison with Similar Compounds

Key Features:

  • Synthesis: Stereoselective synthesis of 2,3-diphenyl-1-propene is achieved via elimination reactions of 1,2-diphenyl-2-propanol using 4-chloro-3,5-dioxaphosphacyclohepta[2,1-α;3,4-α′]dinaphthalene (BINOL-PCl) as a bulky catalyst.
  • Reactivity : The compound undergoes selenium dioxide (SeO₂)-catalyzed oxidation, forming intermediates such as 3-deuterio-1,3-diphenyl-1-propene, which further degrade or isomerize depending on reaction conditions .

Comparison with Similar Compounds

1,2-Diphenyl-1-propene

  • Structural Differences : A positional isomer of this compound, with phenyl groups at the 1- and 2-positions.
  • Reactivity : Demonstrates regioselective elimination in tertiary alcohols, contrasting with this compound’s stability under similar conditions.

1,3-Diphenyl-1-propanone

  • Functional Group : Contains a ketone group instead of a double bond.
  • Oxidation Behavior : Undergoes selenium dioxide oxidation to form intermediates like 3-deuterio-1,3-diphenyl-1-propene, which are further reduced or isomerized. This contrasts with this compound’s direct oxidation pathways .

Chalcone Derivatives (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

  • Structural Contrast : Chalcones feature conjugated α,β-unsaturated ketones, while this compound lacks electron-withdrawing groups, leading to divergent reactivity.
  • Applications: Chalcones are studied for pharmaceutical applications (e.g., flavonoids), whereas this compound is primarily used in mechanistic and catalytic studies .

1,3-Bis(diphenylphosphino)propane

  • Functionalization : Contains phosphine groups instead of phenyl-substituted alkenes.
  • Applications : Widely employed as a ligand in transition-metal catalysis, contrasting with this compound’s role in elimination and oxidation studies .

Data Tables

Research Findings

  • Stereochemical Control: The absence of (Z)-isomers in this compound synthesis highlights the steric influence of BINOL-PCl, contrasting with chalcone derivatives’ flexibility .
  • Oxidation Pathways: this compound’s deuterated analogs exhibit unique degradation behavior under SeO₂, differing from 1,3-diphenyl-1-propanone’s ketone-based reactivity .
  • Comparative Stability : The phenyl groups in this compound enhance steric hindrance, reducing unwanted side reactions compared to less-substituted alkenes .

Preparation Methods

Mechanistic Basis and Stereochemical Outcomes

In a seminal study, (2S,3R)-2-bromo-2,3-diphenylbutane underwent E2 elimination with sodium ethoxide (NaOEt) to yield exclusively (Z)-2,3-diphenyl-2-butene. This outcome underscores the stereochemical requirement for anti-periplanar alignment, as the starting material’s configuration dictates the transition state geometry. For this compound synthesis, analogous substrates such as 2-bromo-1,2-diphenylpropane would follow a similar pathway, with the β-hydrogen abstraction and bromide departure occurring in a single step. The deuterium isotope effect (KIE = 6.7) observed in related systems confirms C–H bond breaking as rate-limiting, consistent with E2’s concerted nature.

Stereoselective Dehydration of Tertiary Alcohols

Dehydration of tertiary alcohols via acid-free conditions offers a stereocontrolled route to this compound. The use of 2,2′-binaphthylene phosphorochloridite (BINOL-PCl) as a dehydrating agent exemplifies this approach.

Reaction Mechanism and Selectivity

BINOL-PCl facilitates the elimination of water from 1,2-diphenyl-2-propanol through a concerted pathway, producing (E)-1,2-diphenyl-1-propene and this compound with high regioselectivity. The bulky phosphorochloridite reagent enforces a specific transition state geometry, minimizing carbocation formation and thus avoiding random hydride shifts. This contrasts with traditional acid-catalyzed dehydrations, which often yield mixtures of regioisomers.

Catalytic Asymmetric Synthesis from Aldehydes and Ketones

Indirect routes to this compound involve catalytic formation of intermediates such as 3-hydroxy-1,3-diphenyl-1-propanone, followed by dehydration. A patent employing L-proline and dibenzylamine trifluoroacetate as catalysts demonstrates this strategy.

Two-Step Synthesis via Propanone Intermediate

Step 1: Aldol Condensation
Benzaldehyde and acetophenone undergo an asymmetric aldol reaction catalyzed by L-proline (2 mmol) in dimethyl sulfoxide (DMSO), yielding 3-hydroxy-1,3-diphenyl-1-propanone with >80% yield and 99% purity. The addition of dibenzylamine trifluoroacetate enhances enantioselectivity, favoring the (R)-configured product.

Step 2: Huang Minlon Reduction and Dehydration
The propanone intermediate is treated with hydrazine hydrate and potassium hydroxide in ethylene glycol at 100°C, traditionally yielding 1,3-diphenyl-1-propanol. However, modifying conditions (e.g., higher temperature, prolonged stirring) could promote dehydration to this compound. For example, replacing the reduction step with acidic workup (e.g., HCl) may favor elimination, though this requires empirical validation.

Challenges and Opportunities

While the patent focuses on alcohol synthesis, adapting the protocol for alkene production presents challenges:

  • Competing Pathways : Reduction (to propanol) vs. dehydration (to propene) must be controlled via reagent choice and temperature.

  • Catalyst Cost : L-proline and dibenzylamine trifluoroacetate are inexpensive, but scaling may require catalyst recovery.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Stereoselectivity Scalability
E2 Elimination2-Bromo-1,2-diphenylpropaneNaOEt, 60–80°CModerateModerateHigh
BINOL-PCl Dehydration1,2-Diphenyl-2-propanolBINOL-PCl, RTHigh (qualitative)High (E-only)Moderate (reagent cost)
Catalytic AsymmetricBenzaldehyde, AcetophenoneL-proline, hydrazine/KOH50–56% (propanol)TunableHigh

Key Observations :

  • E2 Elimination offers simplicity but requires halogenated precursors, which may necessitate multi-step synthesis.

  • BINOL-PCl Dehydration achieves superior stereocontrol but depends on costly reagents.

  • Catalytic Methods provide chiral intermediates but require optimization for dehydration over reduction.

Q & A

Q. What are the established synthetic methodologies for 2,3-Diphenyl-1-propene, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce phenyl groups into the propene backbone. For analogous halogenated propenes, base-mediated reactions (e.g., K₂CO₃) under reflux (80–100°C) are effective . Key optimization strategies include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Purity control : Distillation or crystallization removes byproducts, achieving >75% yield .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : Identifies phenyl proton environments (δ 7.2–7.5 ppm for aromatic protons) and carbon connectivity .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally related dihydrooxazine derivatives .
  • Mass spectrometry (MS) : Confirms molecular weight (expected m/z 220.3 for C₁₅H₁₄) . Cross-validation across methods ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Strict adherence to PPE (gloves, goggles, lab coats) is mandatory. Critical protocols include:

  • Ventilation : Use fume hoods for volatile intermediates.
  • Waste management : Segregate halogenated byproducts for specialized disposal .
  • Spill handling : Neutralize with inert adsorbents (e.g., vermiculite) . Regular risk assessments aligned with REACH regulations (EC 1907/2006) are recommended .

Advanced Research Questions

Q. How can computational models predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G* level quantifies conjugation effects between phenyl rings and the propene core. Key steps:

  • Geometry optimization : Minimizes energy to obtain stable conformers.
  • Frontier orbital analysis : Predicts reactivity sites based on electron density.
  • QSPR modeling : Correlates substituent electronegativity with reaction rates . Studies on halogenated analogs show electron-withdrawing groups reduce HOMO-LUMO gaps by 0.8–1.2 eV .

Q. What experimental approaches resolve discrepancies in reported catalytic efficiencies for this compound synthesis?

Contradictions often arise from varying catalyst loadings or solvent systems. A systematic protocol involves:

  • Controlled replicates : Repeat experiments under identical conditions (e.g., 5 mol% Pd(OAc)₂, DMF, 24h reflux) .
  • Statistical analysis : Use ANOVA to assess yield differences.
  • In situ monitoring : IR spectroscopy tracks intermediate formation to identify rate-limiting steps . Pd(OAc)₂ outperforms other catalysts by 15–20% in oxygen-free conditions .

Q. How do steric effects from phenyl substituents influence the regioselectivity of electrophilic additions to this compound?

Bulky phenyl groups at C2 and C3 direct electrophiles to the less hindered C1 position. Methodological insights:

  • Steric maps : 3D models (e.g., Avogadro software) visualize spatial constraints.
  • Kinetic studies : Compare reaction rates of substituted vs. unsubstituted propenes.
  • Isotopic labeling : Deuterated reagents confirm >80% preference for C1 addition in Diels-Alder reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under acidic conditions?

Contradictions may stem from varying pH levels or impurities. A resolution strategy includes:

  • pH-controlled studies : Test stability across a pH range (1–7) using buffered solutions.
  • Purity verification : HPLC or GC-MS identifies degradation byproducts.
  • Computational validation : Molecular dynamics simulations predict protonation sites . Recent studies show decomposition rates increase by 40% at pH < 3 due to carbocation formation .

Methodological Tables

Parameter Optimized Condition Impact on Yield Reference
Catalyst (Pd(OAc)₂)5 mol%+20% efficiency
Solvent (DMF)Reflux at 90°CMaximizes rate
Reaction time24 hours>90% conversion
Analytical Technique Key Data Output Structural Insight
¹H NMRAromatic proton shiftsConfirms phenyl substitution
X-ray crystallographyBond lengths/anglesResolves stereochemistry
HR-MSm/z 220.3 (C₁₅H₁₄)Validates molecular formula

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